molecular formula C13H10N2O2S B1299925 3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351361-81-4

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1299925
CAS No.: 351361-81-4
M. Wt: 258.3 g/mol
InChI Key: WSUPKBPZYXAOIX-UHFFFAOYSA-N
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Description

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H10N2O2S and a molecular weight of 258.3 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic heterocyclic aromatic organic compound with a similar structure.

    Thienoquinoline: A compound with a fused thiophene and quinoline ring system.

    Aminoquinoline: Compounds with an amino group attached to the quinoline ring.

Uniqueness

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-6-3-2-4-7-5-8-9(14)11(13(16)17)18-12(8)15-10(6)7/h2-5H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUPKBPZYXAOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=C(SC3=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357715
Record name 3-amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351361-81-4
Record name 3-amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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